molecular formula C14H10BrClFNO B5114089 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide

Cat. No. B5114089
M. Wt: 342.59 g/mol
InChI Key: TZVSURSWUXNUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide in lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for research on 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This could lead to the development of more effective drugs that target these enzymes. Another direction is to investigate its potential for use in combination with other drugs to enhance its anticancer activity. Finally, research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy in clinical settings.

Synthesis Methods

The synthesis of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide involves several steps. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 3-bromo-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography to obtain this compound.

Scientific Research Applications

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO/c1-8-2-3-9(6-11(8)15)14(19)18-10-4-5-13(17)12(16)7-10/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSURSWUXNUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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